5-[(4-tert-butylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
5-(4-TERT-BUTYLBENZENESULFONYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a sulfonyl group attached to a tetrahydropyrimidinone ring
Preparation Methods
The synthesis of 5-(4-TERT-BUTYLBENZENESULFONYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzenesulfonyl chloride with a suitable precursor under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-TERT-BUTYLBENZENESULFONYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar compounds include:
4-tert-Butylbenzenesulfonyl chloride: Used in similar synthetic applications.
4-Fluorobenzenesulfonyl chloride: Another sulfonyl chloride with different substituents.
4-Hexylbenzoyl chloride: A benzoyl chloride derivative with a hexyl group.
Compared to these compounds, 5-(4-TERT-BUTYLBENZENESULFONYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE is unique due to its tetrahydropyrimidinone ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H16N2O3S2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C14H16N2O3S2/c1-14(2,3)9-4-6-10(7-5-9)21(18,19)11-8-15-13(20)16-12(11)17/h4-8H,1-3H3,(H2,15,16,17,20) |
InChI Key |
SQBWITKKDQXUJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CNC(=S)NC2=O |
Origin of Product |
United States |
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